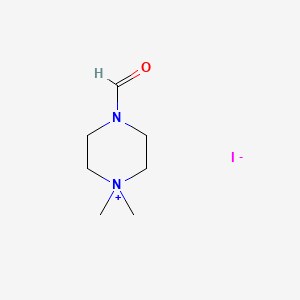
4-Formyl-1,1-dimethylpiperazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-1,1-dimethylpiperazin-1-ium iodide is an organic compound with the molecular formula C7H14IN3O. It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a formyl group and two methyl groups attached to the nitrogen atoms of the piperazine ring. This compound is typically found as a white crystalline solid and is soluble in water and various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1,1-dimethylpiperazin-1-ium iodide typically involves the reaction of 1,1-dimethylpiperazine with iodine and formaldehyde. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,1-Dimethylpiperazine is dissolved in an aqueous or alcoholic solution.
Step 2: Iodine is added to the solution, followed by the addition of formaldehyde.
Step 3: The reaction mixture is stirred and heated to a specific temperature to facilitate the reaction.
Step 4: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-1,1-dimethylpiperazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Sodium chloride (NaCl) or sodium bromide (NaBr) in an aqueous medium.
Major Products Formed
Oxidation: 4-Carboxy-1,1-dimethylpiperazin-1-ium iodide.
Reduction: 4-Hydroxymethyl-1,1-dimethylpiperazin-1-ium iodide.
Substitution: 4-Formyl-1,1-dimethylpiperazin-1-ium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-Formyl-1,1-dimethylpiperazin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperazine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 4-Formyl-1,1-dimethylpiperazin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with receptors, altering their conformation and affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: A similar compound with a phenyl group instead of a formyl group.
1,1-Dimethyl-4-benzylpiperazinium iodide: A compound with a benzyl group attached to the piperazine ring.
Uniqueness
4-Formyl-1,1-dimethylpiperazin-1-ium iodide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. The formyl group allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
91853-86-0 |
|---|---|
Molekularformel |
C7H15IN2O |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
4,4-dimethylpiperazin-4-ium-1-carbaldehyde;iodide |
InChI |
InChI=1S/C7H15N2O.HI/c1-9(2)5-3-8(7-10)4-6-9;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DXGJYYGMTLLLAF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCN(CC1)C=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
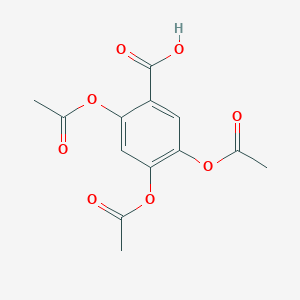
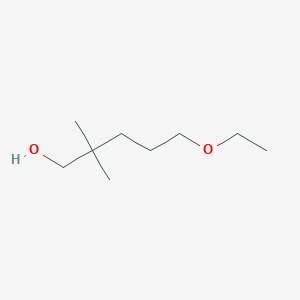
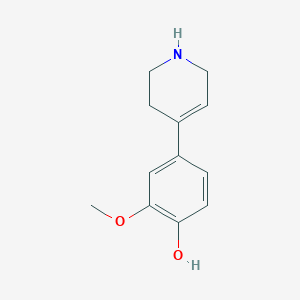

![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)

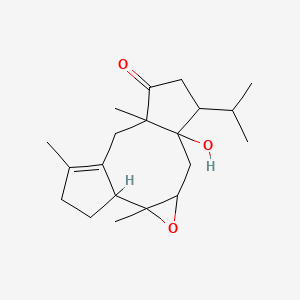

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
